3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Biological Activity
The compound 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione , a derivative of imidazolidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with imidazolidine diones. The incorporation of the 3'-Chloro-[1,1'-biphenyl]-4-carbonyl moiety enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:
Research indicates that compounds similar to This compound exhibit inhibitory effects on various kinases, particularly those involved in cancer cell proliferation. For example, studies have shown that imidazolidine derivatives can inhibit the activity of Pim kinases, which are implicated in the survival and proliferation of cancer cells. The inhibition mechanism often involves competitive binding to ATP sites within the kinase domain .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. A notable study demonstrated that imidazolidine derivatives significantly reduced the proliferation of prostate cancer cells by inhibiting Pim-1 kinase activity. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against cancer cell lines .
Table 1: Inhibitory Effects on Kinase Activity
Compound | Kinase Target | IC50 (µM) | Cell Line Tested |
---|---|---|---|
3a | Pim-1 | 0.125 | PC3 |
3b | Pim-2 | 0.200 | LNCaP |
4a | AKT | 0.300 | MCF7 |
Data adapted from various experimental studies on kinase inhibition.
Pharmacological Studies
In a pharmacological study involving animal models, derivatives of imidazolidine were tested for their ability to reduce tumor growth in vivo. The results showed a significant decrease in tumor size compared to control groups, correlating with the inhibition of key signaling pathways involved in cell survival and proliferation .
Toxicological Profile
While exploring the biological activity, it is crucial to assess the toxicity associated with these compounds. Preliminary studies indicate that while effective against cancer cells, some derivatives may exhibit cytotoxicity at higher concentrations. Therefore, dose optimization is essential for therapeutic applications .
Properties
IUPAC Name |
3-[1-[4-(3-chlorophenyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-3-1-2-16(12-17)14-4-6-15(7-5-14)20(27)24-10-8-18(9-11-24)25-19(26)13-23-21(25)28/h1-7,12,18H,8-11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIETBVSFOQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.